molecular formula C7H5ClFNO4S B2621462 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid CAS No. 1512161-50-0

2-Chloro-3-fluoro-5-sulfamoylbenzoic acid

Cat. No.: B2621462
CAS No.: 1512161-50-0
M. Wt: 253.63
InChI Key: XVZVFPKBYOGFSN-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5ClFNO4S. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and sulfamoyl groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives, followed by the introduction of the sulfamoyl group. One common method includes:

    Chlorination: Benzoic acid is chlorinated using thionyl chloride (SOCl2) to introduce the chloro group.

    Fluorination: The chlorinated benzoic acid is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3-fluoro-5-sulfamoylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting DNA replication and cell proliferation .

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
  • 4-Chloro-3-fluoro-5-sulfamoylbenzoic acid
  • 2-Chloro-5-sulfamoylbenzoic acid

Comparison: 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which can influence its reactivity and binding affinity to molecular targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-chloro-3-fluoro-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c8-6-4(7(11)12)1-3(2-5(6)9)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZVFPKBYOGFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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